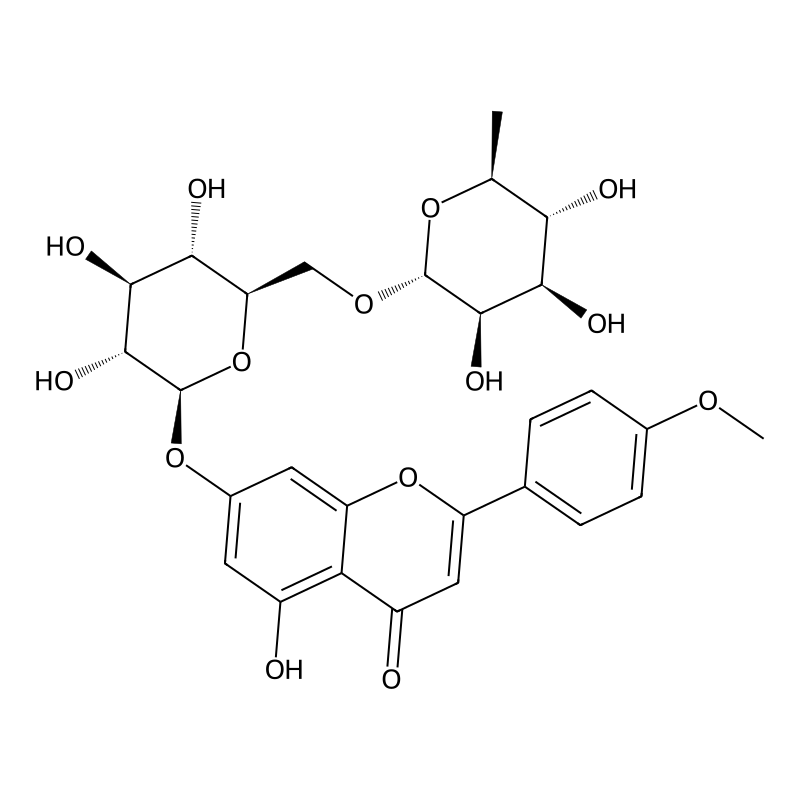

Linarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

natural sources of Linarin Cirsium Chrysanthemum indicum

Botanical Sources & Phytochemistry

Linarin (acacetin-7-O-rutinoside) is primarily isolated from plants in the Asteraceae and Lamiaceae families [1]. The table below summarizes the key natural sources and relevant phytochemical context.

| Plant Source | Family | Plant Part(s) Used | Isolation & Characterization Methods | Notes |

|---|---|---|---|---|

| Various Cirsium species (e.g., C. japonicum, C. arvense, C. setidens) [1] | Asteraceae | Aerial parts, roots, flowers [1] | CC on silica gel, Sephadex LH-20, Prep-HPLC, LC-MS/MS [1] | Described as one of the richest genera for this compound [1]. |

| Chrysanthemum indicum [2] [1] | Asteraceae | Flowers, aerial parts, whole herb [1] | CC on silica gel, HSCCC, UPLC-MS [1]; HTD of small flowers increases yield [2]. | A primary source; this compound is an official quality control marker [3]. |

| Chrysanthemum morifolium [1] | Asteraceae | Flowers [1] | CC on silica gel [1] | A common source, used in teas and traditional medicine. |

| Mentha species (e.g., M. arvensis, M. spicata) [1] | Lamiaceae | Aerial parts, flowers [1] | CC on silica gel from hydro-alcoholic extracts [1] | Highlights this compound's presence in mint families. |

The synthesis and accumulation of this compound in plants are subject to metabolic regulation. Integrated metabolomic and transcriptomic analyses of yellow (HJ06) and white (BHYJ) Chrysanthemum indicum varieties revealed a critical metabolic divergence at the naringenin node. The yellow variety channels more naringenin toward the production of this compound and other flavones/flavonols, whereas the white variety, which lacks detectable this compound, preferentially directs naringenin toward dihydroflavones/chalcones like eriodictyol [3]. Key regulatory enzymes include FNSII, F3′H, and F3H, whose expression patterns correlate with these distinct metabolite profiles [3].

Experimental Protocols & Analytical Data

Extraction and Isolation

A standard protocol for extracting and detecting this compound from Chrysanthemum indicum flowers, as described in the literature, involves the following steps [3]:

- Sample Preparation: Accurately weigh approximately 0.25 g of powdered sample (passed through a third sieve).

- Extraction: Place the powder in a stoppered conical flask, add 100 mL of 100% methanol, and perform heating reflux for 3 hours.

- Filtration: Filter the resulting filtrate through a 0.22 µm microporous membrane.

- UPLC Analysis: Analyze the filtrate using Ultra-Performance Liquid Chromatography (UPLC).

- Mobile Phase: Solvent A: Acetonitrile; Solvent B: 0.1% phosphoric acid solution.

- Gradient Elution Program: | Time (min) | % Solvent A | % Solvent B | |------------|-------------|-------------| | 0 | 0% | 100% | | 3 | 0% | 100% | | 5 | 25% | 75% | | 8 | 45% | 55% | | 15.5 | 27% | 73% | | 18.5 | 0% | 100% |

For initial isolation from plant material, common techniques include column chromatography (CC) on silica gel, Sephadex LH-20, and preparative HPLC [1].

Bioactivity Assays and Quantitative Data

The following table compiles key quantitative findings on the biological activities of this compound and C. indicum extracts from recent research.

| Activity Assessed | Experimental Model | Key Findings / IC50 / Effective Concentration | Proposed Mechanism(s) |

|---|---|---|---|

| Anti-proliferative / Anticancer | A549 human lung cancer cells [2] [4] | C. indicum flower extract (methanolic): IC50 = 72.49 µg/mL [4]. This compound-enriched extract inhibits proliferation [2]. | Suppression of Akt activation; induction of CDK inhibitor p27Kip1; cell cycle arrest [2]. |

| Antioxidant | DPPH & ABTS free radical assays [4] | C. indicum flower extract: IC50 = 77.19 µg/mL (DPPH) and 93.21 µg/mL (ABTS) [4]. | Free radical scavenging activity [4]. |

| Hepatoprotective | t-BHP induced AML12 hepatocytes [5] | Germacrane-type sesquiterpenoids from C. indicum showed activity [5]. | Compound Chrysanthemolide A promotes Nrf2 nuclear translocation by binding to Keap1 [5]. |

| Pharmacokinetics | In vivo (rat) studies [6] | Low oral bioavailability; rapid absorption and elimination (Tmax ~7 min, T1/2 ~1.27 h). Bioavailability enhanced by liposome formulation or co-administration with piperine [6]. | Piperine suppresses metabolism; formulations inhibit P-glycoprotein mediated efflux [6]. |

Pharmacological Mechanisms and Pathways

This compound exhibits a wide range of pharmacological activities through multi-target mechanisms, making it a promising candidate for drug development. Key mechanistic pathways are illustrated below.

Diagram 1: this compound's multi-target mechanisms involve key pathways like Nrf2/ARE for antioxidant effects, NF-κB for anti-inflammation, and Akt/p27 for anti-proliferation [2] [7] [6].

Therapeutic Potential & Research Gaps

The pleiotropic mechanisms of this compound underlie its potential application in diverse disease contexts, as evidenced by numerous in vitro and in vivo studies [7] [6]. Reported activities include:

- Neuroprotective Effects: Sleep-enhancing, sedative, and acetylcholinesterase inhibitory activities, suggesting potential for managing neurodegenerative disorders like Alzheimer's disease [7] [1].

- Bone Health: Promotes osteoblast proliferation and differentiation, indicating anti-osteoporosis potential [7] [1].

- Hepatoprotection: Protects against various liver injury models, including hepatic failure and fibrosis [6] [5].

- Broad-Spectrum Activity: Also shows promise in managing diabetes, osteoarthritis, and infectious diseases [7] [6] [8].

Despite promising preclinical data, several challenges remain for the translation of this compound into a clinically viable therapeutic agent [7] [6] [1]. Its low oral bioavailability and rapid elimination are significant pharmacokinetic limitations. However, strategies such as developing liposomal formulations or co-administration with bioavailability enhancers like piperine have shown improvement in its absorption [6]. Furthermore, there is a critical lack of robust clinical trial data to validate its efficacy and safety in humans [7] [1]. Future research should focus on structural optimization to improve drug-like properties, comprehensive preclinical toxicological studies, and well-designed clinical trials [7].

References

- 1. This compound, a Glycosylated Flavonoid, with Potential ... [mdpi.com]

- 2. Phytochemical this compound enriched in the flower of ... [pubmed.ncbi.nlm.nih.gov]

- 3. Decoding Flavonoid Metabolism for Nutritional Enhancement [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the Antioxidant, Anticancer, and Antibacterial ... [pmc.ncbi.nlm.nih.gov]

- 5. Germacrane-type sesquiterpenoids from the flowers of ... [sciencedirect.com]

- 6. Therapeutic Promises of Bioactive this compound, a Glycosylated ... [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological landscape of this compound: From benchside ... [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring the antimicrobial, anti-inflammatory, antioxidant ... [frontiersin.org]

Phytochemical Profile and Natural Distribution

Linarin (acacetin-7-O-rutinoside) is a glycosylated flavone. The table below summarizes its core characteristics and primary plant sources. [1] [2]

| Property | Description |

|---|---|

| Systematic Name | Acacetin-7-O-rhamnosyl(1 → 6)glucoside, or acacetin-7-O-rutinoside |

| Chemical Formula | C₂₈H₃₂O₁₄ [2] |

| Melting Point | 258–260 °C [2] |

| Solubility | Soluble in methanol; nearly insoluble in ether [2] |

| Plant Family | Representative Genera | Specific Plant Examples |

|---|---|---|

| Asteraceae | Cirsium, Chrysanthemum, Artemisia | Cirsium japonicum, Chrysanthemum indicum, Artemisia capillaris [1] |

| Lamiaceae | Mentha, Micromeria, Dracocephalum | Mentha arvensis, Micromeria species, Dracocephalum peregrinum [1] |

| Scrophulariaceae | Buddleja, Scrophularia | Buddleja davidii, Scrophularia aestivalis [1] [3] |

Analytical and Purification Methodologies

Standard Isolation and Purification Workflow

A typical process for obtaining high-purity this compound from plant material involves extraction and multiple chromatographic steps, as visualized below.

Common experimental workflow for the extraction and purification of this compound from plant material. [1] [4]

Key Experimental Protocols

- Extraction: Most commonly, dried and powdered plant material is extracted with methanol, ethanol, or hydro-alcoholic solvents (e.g., 70-80%) using techniques like heating reflux or maceration. [1] [5]

- Purification: The crude extract is typically fractionated using liquid-liquid partitioning. The enriched flavonoid fraction is then subjected to:

- Column Chromatography (CC): Silica gel is most common, with solvent systems like CHCl₃-MeOH-H₂O. Gel filtration with Sephadex LH-20 is also widely used for purification. [1]

- Advanced Techniques: Preparative HPLC is often the final step for obtaining high-purity this compound (>95%). High-Speed Counter-Current Chromatography (HSCCC) and Centrifugal Partition Chromatography (CPC) are highly efficient solvent-based methods. [1] [4]

- Identification and Quantification:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Used for characterization and quantification in complex mixtures. [1]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for definitive structural elucidation of the isolated compound. [3]

- Ultra-Performance Liquid Chromatography (UPLC): Employed for quality control, especially in quantifying this compound as a marker compound, as specified in the Chinese Pharmacopoeia for Chrysanthemum indicum. [5]

Documented Pharmacological Activities and Mechanisms

Research has revealed this compound's multi-target mechanisms, particularly in mitigating inflammation and protecting various organs, as illustrated below.

Overview of this compound's primary pharmacological mechanisms based on preclinical studies. Key: TLR4 (Toll-like receptor 4), NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), Nrf2 (Nuclear factor erythroid 2-related factor 2), AChE (Acetylcholinesterase), ACE (Angiotensin-converting enzyme), COX-2 (Cyclooxygenase-2). [6] [7] [2]

The table below summarizes its broader therapeutic potential.

| Pharmacological Activity | Proposed Mechanisms / Observed Effects | Experimental Models |

|---|---|---|

| Anti-inflammatory & Immunomodulatory | Inhibits TXNIP/NLRP3 inflammasome & NF-κB pathway; downregulates TLR4/MyD88; reduces IL-1β, TNF-α, IL-6. [6] [2] | ETEC-challenged piglets; mouse colitis models. [6] [2] |

| Hepatoprotective | Alleviates oxidative damage & apoptosis; modulates gut-liver axis; regulates arachidonic acid metabolism. [7] | LPS-induced liver injury in mice; ETEC-challenged piglets. [7] |

| Neuroprotective | AChE inhibitory activity; sleep-enhancing and sedative effects. [1] [2] | In vitro enzyme assays; in vivo rodent models. [1] [2] |

| Antihypertensive | Modulates renal RAS, affecting ACE/ACE2 expression. [8] | Spontaneously Hypertensive Rats (SHR). [8] |

| Osteoprotective | Promotes osteoblast proliferation & differentiation; increases ALP activity, collagen, osteocalcin. [1] [2] | MC3T3-E1 osteoblastic cells. [1] |

| Antioxidant | Oxygen Radical Absorbance Capacity (ORAC): 1441 µmol TE/g. [4] | In vitro chemical assays. [4] |

| Anti-diabetic | Inhibits formation of advanced glycation end-products (AGEs). [4] | In vitro BSA-MGO/BSA-fructose models. [4] |

Current Research Gaps and Future Directions

- Pharmacokinetics Optimization: this compound has poor oral bioavailability due to P-glycoprotein efflux and metabolism. Strategies like liposome formulation, solid dispersions, and co-administration with piperine show promise for enhancement. [2]

- Translational Research: Most evidence is from preclinical studies (in vitro and in vivo). Clinical trials are necessary to confirm efficacy and safety in humans. [2]

- Mechanism Elucidation: While several targets are identified, more in-depth studies on its interactions with signaling pathways and its effects on gut microbiota are needed. [6] [2]

References

- 1. , a Glycosylated Flavonoid, with Potential Therapeutic Attributes... This compound [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Promises of Bioactive this compound, a Glycosylated ... [pmc.ncbi.nlm.nih.gov]

- 3. Phytochemical Profiling and Anti-Obesogenic Potential of ... [pmc.ncbi.nlm.nih.gov]

- 4. Purification Process and In Vitro and In Vivo Bioactivity ... [mdpi.com]

- 5. Decoding Flavonoid Metabolism for Nutritional Enhancement [mdpi.com]

- 6. This compound alleviates colonic barrier dysfunction induced by ... [pmc.ncbi.nlm.nih.gov]

- 7. Metagenome-metabolome responses to this compound alleviate ... [sciencedirect.com]

- 8. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

Linarin nuclear magnetic resonance NMR spectra

Linarin NMR Spectrum Details

The table below summarizes the key experimental parameters for a predicted 13C NMR spectrum of this compound (HMDB ID: HMDB0254097) [1].

| Spectrum Parameter | Details |

|---|---|

| HMDB ID | HMDB0254097 [1] [2] |

| Compound Name | This compound [1] |

| Spectrum Type | 13C NMR Spectrum (1D, predicted) [1] |

| Nucleus | 13C [1] |

| Frequency | 200 MHz [1] |

| Solvent | D₂O [1] |

| Data Availability | Peak List, Peak Assignments, nmrML file, JCAMP-DX file [1] |

Another study from 1977 also used 13C-NMR to determine the structure of an acyl-linarin derivative from Valeriana wallichii, confirming the application of this technique for structural elucidation of this compound-related compounds [3].

Experimental Protocol for this compound Isolation and NMR Analysis

Based on a study investigating this compound's osteogenic effects, here is a detailed methodology for the compound's isolation, purification, and structural confirmation [4].

Experimental workflow for the isolation, purification, and structural identification of this compound from plant material [4].

- Plant Material and Extraction: The flower of Chrysanthemum indicum L. (Flos Chrysanthemi Indici) was extracted three times with 80% ethanol under reflux, with each extraction lasting 2 hours. The combined extracts were filtered and concentrated under reduced pressure at 55°C [4].

- Fractionation: The crude ethanol extract was dissolved in purified water and then successively partitioned with n-hexane, ethyl acetate, and n-butanol [4].

- Purification: The ethyl acetate fraction was subjected to High-Speed Countercurrent Chromatography (HSCCC) using a two-phase solvent system of chloroform/methanol/water (4:3:2, v/v/v) to isolate this compound [4].

- Purity and Structure Verification: The purity of the isolated this compound (98.5%) was determined by High-Performance Liquid Chromatography (HPLC). The structure was confirmed by analyzing proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance spectra, recorded on a Varian Unity Inova 500 MHz NMR system [4].

References

- 1. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted ... [hmdb.ca]

- 2. Showing metabocard for this compound (HMDB0254097) [hmdb.ca]

- 3. A 13C-NMR study of the structure of an acyl-linarin from ... [sciencedirect.com]

- 4. promotes osteogenic differentiation by activating the... This compound [spandidos-publications.com]

Pharmacological Profile and Mechanisms of Action

Linarin exhibits a broad spectrum of biological activities by modulating key cellular signaling pathways. The following table summarizes its primary pharmacological effects and understood mechanisms.

| Pharmacological Activity | Reported Effects / Potential Therapeutic Application | Proposed Mechanisms of Action (Preclinical) |

|---|---|---|

| Neuroprotective | Potential for Alzheimer's disease; sleep-enhancing and sedative effects [1] [2] [3] | Inhibition of acetylcholinesterase (AChE) [3]; activation of the PI3K/Akt pathway [4] |

| Anti-inflammatory & Immunomodulatory | Management of general inflammation; potential for osteoarthritis [1] [4] | Suppression of pro-inflammatory cytokines (IL-1β, IL-6) and nitric oxide; downregulation of phagocytosis and antigen-presenting markers (MHC II, CD80) in macrophages [1] [5] |

| Anti-cancer | Potential against lung, brain, prostate, and glioma cancers [1] [4] | Induction of apoptotic cell death; oxidative stress; anti-proliferative, genotoxic, and anti-migration effects [1] |

| Bone Protective (Osteoprotective) | Potential for osteoporosis and bone formation [1] [6] | Promotion of osteoblast proliferation and differentiation [6]; inhibition of osteoclastogenesis via RANKL-induced NF-κB pathway [4] |

| Hepatoprotective & Cardioprotective | Protection against liver injury and ischemia-reperfusion injury [1] [4] | Activation of the Nrf2 pathway to counteract oxidative stress [4] |

This compound's pleiotropic effects are achieved through its regulation of interlinked signaling pathways. The diagram below illustrates its key mechanisms in neuroprotection and inflammation.

Experimental Protocols for Key Assays

For researchers aiming to validate or explore these activities, here are detailed methodologies for two key assays based on the search results.

In-vitro Acetylcholinesterase (AChE) Inhibition Assay [3]

This protocol details how to evaluate the neuroprotective potential of this compound through AChE inhibition.

- Sample Preparation: this compound is dissolved in DMSO and then diluted in 10 mM phosphate buffer (pH 7.4). The final concentration of DMSO in the reaction mixture should be less than 1% to avoid solvent toxicity.

- Enzyme Source: Fresh brain homogenates from mice are used. Brains are homogenized in cold phosphate buffer and centrifuged at 3,500 rpm for 10 minutes at 4°C. The resulting supernatant is the enzyme source.

- Reaction Procedure:

- Mix 600 µL of the this compound solution with 150 µL of the brain homogenate supernatant.

- Pre-incubate the mixture at 37°C for 5 minutes.

- Add 2100 µL of 1 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and 300 µL of 3 mM ATCI (acetylthiocholine iodide) to initiate the reaction.

- Measurement: The increase in absorbance at 405 nm is measured continuously for 1 minute at 37°C. This measures the formation of the yellow 5-thio-2-nitrobenzoate anion.

- Data Analysis: The percentage inhibition is calculated as

(A_blank - A_sample) / (A_blank - A_control) × 100%, whereA_blankis the absorbance without an inhibitor,A_sampleis with this compound, andA_controlis with a known inhibitor like huperzine A. The IC₅₀ value can be determined from a dose-response curve.

Macrophage Anti-inflammatory Assay [5]

This protocol is used to assess the anti-inflammatory effects of this compound in RAW264.7 macrophages.

- Cell Culture and Treatment: RAW264.7 murine macrophage cells are cultured. This compound is dissolved and used at non-cytotoxic concentrations (e.g., up to 30 µM, as determined by an MTT assay). Cells are pre-treated with this compound before stimulation with lipopolysaccharide (LPS) to induce inflammation.

- Measurement of Inflammatory Markers:

- Nitric Oxide (NO): The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reaction.

- Pro-inflammatory Cytokines: The secretion of cytokines like Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) is measured in the culture supernatant using ELISA kits.

- Phagocytosis Assay: Macrophages are co-cultured with fluorescent microbeads. After incubation, the cells are washed to remove non-phagocytosed beads. The fluorescence intensity associated with the cells, indicating phagocytic uptake, is measured and is expected to decrease with this compound treatment.

- Expression of Surface Markers: The expression of activation markers like MHC II and CD80 on macrophages is analyzed by flow cytometry after antibody staining.

Pharmacokinetics and Toxicity

Understanding the absorption and distribution of this compound is crucial for its development as a therapeutic agent.

- Bioavailability: this compound has poor oral bioavailability on its own [1]. However, strategies like formulating it into liposomes or solid dispersions, or co-administering it with piperine (which suppresses metabolism), can significantly enhance its absorption and systemic exposure [1].

- Absorption and Elimination: When administered intramuscularly in rats, this compound is rapidly absorbed, reaching peak plasma concentrations within 0.33 hours, but is also eliminated quickly with a short half-life of about 1.27 hours [1].

Current Status and Future Directions

Despite its promising preclinical profile, several challenges must be addressed before this compound can be considered for clinical use.

- Research Gap: The existing data is almost entirely from preclinical studies (in vitro and in vivo). No clinical trial data in humans is available yet, which is a critical step for confirming efficacy and safety [1] [4].

- Primary Challenge: The main translational bottlenecks are its poor inherent oral bioavailability and the need for standardized extraction and purification protocols [1] [4].

- Future Work: Future research should focus on:

References

- 1. Therapeutic Promises of Bioactive this compound, a Glycosylated ... [pmc.ncbi.nlm.nih.gov]

- 2. Sedative and sleep-enhancing properties of this compound, a ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Inhibits the Acetylcholinesterase Activity In-vitro and ... [brieflands.com]

- 4. Pharmacological landscape of this compound: From benchside ... [sciencedirect.com]

- 5. This compound down-regulates phagocytosis, pro-inflammatory ... [link.springer.com]

- 6. This compound, a Glycosylated Flavonoid, with Potential Therapeutic ... [pmc.ncbi.nlm.nih.gov]

Traditional Context and Natural Sources

Traditionally, plants containing linarin have been used in systems like Traditional Chinese Medicine (TCM) for treating various conditions, with Chrysanthemum indicum (Ye Ju Hua) being a prominent example. This plant has been used for centuries to address inflammation, hypertension, and respiratory diseases [1].

This compound is widely distributed in the plant kingdom, predominantly isolated from families including:

- Asteraceae: Found in various Cirsium and Chrysanthemum species [1].

- Lamiaceae: Found in Mentha (mint) and Micromeria species [1].

- Scrophulariaceae: Found in Buddleja (butterfly bush) species [1].

Pharmacological Activities & Mechanisms

Preclinical studies have revealed that this compound exhibits a wide spectrum of bioactivities through the modulation of key cellular signaling pathways. The table below summarizes its core pharmacological landscape.

| Pharmacological Activity | Key Mechanistic Insights / Pathways Involved | Experimental Models (Examples) |

|---|---|---|

| Neuroprotective & Sedative | Acetylcholinesterase (AChE) inhibition; sleep-enhancing and sedative effects [1] [2]. | In vivo zebrafish models for Alzheimer's [3]. |

| Anti-inflammatory & Immunomodulatory | Suppression of the NF-κB signaling pathway; downregulation of inflammatory cytokines [3] [2]. | In vitro cell cultures; in vivo animal models of inflammation [3]. |

| Anti-oxidative Stress | Activation of the Nrf2/Keap1 signaling pathway, boosting endogenous antioxidant defenses [3] [2]. | Cellular models of oxidative damage [3]. |

| Osteogenic (Bone Formation) | Activation of the BMP-2/RUNX2 pathway via PKA signaling, promoting osteoblast differentiation [4]. | MC3T3-E1 osteoblastic cell line; ovariectomized (OVX) mice model [4]. |

| Antihypertensive | Inhibition of the renin-angiotensin system (RAS) in the kidney [5]. | Spontaneously Hypertensive Rats (SHRs) [5]. |

| Anticancer | Induction of apoptosis; downregulation of MMP-9 via NF-κB suppression, inhibiting cancer cell invasion & migration [3] [2]. | Human non-small-cell lung cancer (A549), glioma cells [3]. |

| Hepatoprotective & Others | Protection against liver injury; shown activity in models of acute pancreatitis via the PI3K/AKT pathway [2] [6]. | In vivo mouse model of acute pancreatitis [6]. |

The following diagram illustrates the interconnected signaling pathways through which this compound exerts its multifaceted effects, as identified in preclinical studies.

This compound's multi-target mechanism of action involves regulating several core cellular signaling pathways.

Detailed Experimental Protocol: Osteogenic Activity

To illustrate the experimental methodologies used in this compound research, here is a detailed protocol from a key study investigating its effect on osteogenic differentiation [4].

- Objective: To investigate the effects of this compound on the differentiation and mineralization of osteoblastic cells and the involvement of the PKA-mediated BMP-2/RUNX2 signaling pathway.

- Cell Line: MC3T3-E1 (mouse osteoblastic cell line).

- Key Reagents:

- This compound (isolated and purified from Flos Chrysanthemi Indici to >98.5% purity via High-Speed Counter-Current Chromatography).

- Osteogenic differentiation medium: α-MEM supplemented with 10% FBS, 10 mM β-glycerophosphate, and 50 µg/ml ascorbic acid.

- Inhibitors: Noggin (a BMP-2 antagonist) and H-89 (a PKA inhibitor).

- Antibodies for BMP-2, RUNX2, p-SMAD1/5, SMAD1/5, PKA, and β-actin.

- Methodology:

- Cell Proliferation Assay: MC3T3-E1 cells were treated with varying concentrations of this compound (10⁻⁹ M to 10⁻⁵ M). Proliferation was assessed after 48 and 72 hours using a Cell Counting Kit-8 (CCK-8).

- Alkaline Phosphatase (ALP) Activity: Cells were treated with this compound, and ALP activity (an early osteoblast differentiation marker) was measured at days 1, 3, 5, and 7 using a commercial kit.

- Mineralization Assay (Alizarin Red S Staining): Extracellular matrix mineralization, a late marker of osteogenesis, was evaluated after prolonged culture.

- Gene & Protein Expression Analysis:

- RT-qPCR: mRNA expression of osteogenesis-related genes (ALP, RUNX2, Osteocalcin, Bone sialoprotein, Type I collagen) was analyzed.

- Western Blot: Protein levels of BMP-2, RUNX2, p-SMAD1/5, and PKA were determined. To confirm pathway specificity, cells were pre-treated with Noggin or H-89 before this compound exposure.

- In Vivo Validation: The osteoprotective effect was confirmed in an ovariectomized (OVX) mouse model, a standard model for postmenopausal osteoporosis. Mice were treated with this compound (5 and 15 mg/ml in vehicle) and trabecular bone microarchitecture was analyzed.

- Conclusion: The study concluded that this compound induces osteogenic differentiation and mineralization by activating the BMP-2/RUNX2 pathway via PKA signaling, positioning it as a potential natural alternative for managing osteoporosis [4].

Pharmacokinetics and Current Status

A critical consideration for drug development is this compound's pharmacokinetic profile. Data indicates that this compound has poor oral bioavailability [2]. However, formulation strategies such as liposome encapsulation, solid dispersions, and co-administration with piperine (which suppresses P-glycoprotein-mediated efflux and metabolism) have been shown to significantly enhance its absorption and bioavailability in animal studies [2].

It is crucial for researchers to note that, despite the extensive and promising preclinical data, This compound has not yet progressed to clinical trials. The current research landscape, as of 2025, is focused on overcoming the translational bottlenecks of bioavailability and conducting more detailed toxicological studies to pave the way for future clinical application [3] [2].

References

- 1. This compound, a Glycosylated Flavonoid, with Potential Therapeutic ... [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Promises of Bioactive this compound, a Glycosylated ... [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological landscape of this compound: From benchside ... [sciencedirect.com]

- 4. promotes osteogenic differentiation by activating the... This compound [spandidos-publications.com]

- 5. Preparative Purification of this compound Extracts from ... [pmc.ncbi.nlm.nih.gov]

- 6. Unveiling the common mechanisms and therapeutic targets of... [bioresourcesbioprocessing.springeropen.com]

Comprehensive Application Notes and Protocols for the Isolation and Analysis of Linarin from Chrysanthemum indicum L.

Introduction to Linarin and Its Significance in Chrysanthemum indicum

This compound (acacetin-7-O-β-D-rutinoside) is a glycosylated flavone compound recognized as a major bioactive component and chemical marker for quality control of Chrysanthemum indicum L. (CIF). This perennial herb has been regarded as a famous edible and medicinal plant in traditional medicine systems for thousands of years, particularly in Chinese traditional medicine where it is known as "Ye Ju Hua". The dried flowers and buds of CIF are used as ingredients for medicinal products and are also consumed as herbal teas and spices in functional foods. [1] [2]

The structural foundation of this compound consists of acacetin (5,7-dihydroxy-4'-methoxyflavone) linked to a rutinoside disaccharide (rhamnosyl(1‴→6″)glucoside) at the 7-position. This molecular architecture contributes to its physicochemical properties and biological activities. This compound exhibits a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antibacterial, sedative, neuroprotective, and antihypertensive activities. Recent research has also highlighted its potential in central nervous system disorders, with remarkable sleep-enhancing and sedative effects as well as acetylcholinesterase (AChE) inhibitory activity. Additionally, this compound has demonstrated promising effects on osteoblast proliferation and differentiation, suggesting potential therapeutic applications for osteoporosis and bone formation disorders. [1] [2]

Comprehensive Extraction Techniques

Traditional Solvent Extraction Methods

Classical ethanol-water extraction remains a widely used method for initial this compound extraction from CIF. The optimal protocol involves using 70-80% ethanol-water solution with a solid-to-liquid ratio of 1:8 to 1:10 (weight:volume). Extraction is performed using heat reflux at 100°C for 1 hour, repeated three times for exhaustive extraction. The combined extracts are then concentrated under vacuum to approximately one-fifth of the original volume. Precipitation occurs naturally upon cooling or centrifugation at 3,500 rpm for 5 minutes, yielding a crude precipitate that contains approximately 95% of the total this compound content from the raw material. This precipitate serves as excellent raw material (RM) for further purification steps. [3] [4]

Solid-liquid extraction represents another effective approach for this compound enrichment. Following initial ethanol-water extraction and concentration, the pH is adjusted to 10 with sodium hydroxide, leading to the formation of a supernatant upon standing. This supernatant is then neutralized to pH 7-8 with acid, causing additional precipitation. After filtration to remove precipitates, the supernatant undergoes macroporous resin chromatography, typically using D101 or AB-8 resins. Sequential elution with water, 10-30% ethanol-water, and 50-80% ethanol-water solutions is performed, with the 50-80% ethanol fraction containing the enriched this compound. This method achieves this compound content exceeding 50% in the final extract with recovery rates of approximately 66.65%. [3] [4]

Table 1: Optimization Parameters for Traditional Solvent Extraction Methods

| Parameter | Ethanol-Water Extraction | Solid-Liquid Extraction | Effect on Yield |

|---|---|---|---|

| Ethanol Concentration | 70-80% | 50-80% (for elution) | Higher concentrations improve this compound solubility |

| Solid-to-Liquid Ratio | 1:8 to 1:10 | 1:4 to 1:8 | Higher ratios improve extraction efficiency |

| Temperature | 100°C (reflux) | Room temperature to 30°C | Higher temperatures increase extraction rate |

| Time | 3 × 1 hour | 2 × mixing cycles | Longer times increase yield but risk degradation |

| pH Adjustment | Not required | pH 10 then pH 7-8 | Critical for impurity removal |

Advanced Extraction Technologies

Deep Eutectic Solvents (DES) have emerged as green and sustainable alternatives to conventional organic solvents for this compound extraction. The optimal DES formulation for this compound extraction consists of choline chloride-ethylene glycol at a molar ratio of 1:2 with 30% water content (v/v). This specific composition creates favorable physicochemical properties that enhance this compound solubility and extraction efficiency. The extraction process employs ultrasound-assisted extraction (UAE) with optimal parameters including a liquid-solid ratio of 32 mL/g, extraction power of 340 W, and extraction time of 32 minutes. This UAE-DES method achieves an impressive this compound yield of 14.23 mg/g, significantly higher than conventional ethanol extraction methods. [1]

The mechanism of DES-enhanced extraction involves improved solubility of target phytochemicals through hydrogen bonding interactions between the DES components and this compound molecules. The hydrogen bond donor (ethylene glycol) and hydrogen bond acceptor (choline chloride) in DES create a network that facilitates the dissolution of this compound from the plant matrix. The addition of 30% water modulates the viscosity and polarity of the DES, further optimizing the extraction efficiency. Ultrasound assistance enhances mass transfer and cell wall disruption, significantly reducing extraction time and improving yield. [1]

Table 2: Deep Eutectic Solvent Formulations for this compound Extraction

| DES Component (HBA) | DES Component (HBD) | Molar Ratio | Water Content | Extraction Efficiency | Remarks |

|---|---|---|---|---|---|

| Choline chloride | Ethylene glycol | 1:2 | 30% | Excellent | Optimal formulation |

| Choline chloride | Glycerol | 1:2 | 30% | Good | Higher viscosity |

| Choline chloride | Lactic acid | 1:2 | 30% | Moderate | Acidic conditions |

| Choline chloride | Glucose | 1:2 | 30% | Moderate | Sugar-based DES |

Purification and Isolation Protocols

Macroporous Resin Purification

Macroporous resin chromatography represents a highly efficient method for this compound purification from crude extracts. The AB-8 resin demonstrates exceptional performance for this compound recovery due to its appropriate surface polarity and pore structure. The recommended protocol involves the following steps: [1] [3] [4]

Resin Pretreatment: Hydrate AB-8 resin in 95% ethanol for 24 hours, then wash thoroughly with distilled water until no alcohol odor remains.

Column Packing: Pack the pretreated resin into a glass column (diameter:height ratio of 1:10-15) to create a bed volume of approximately 100-200 mL, depending on the sample size.

Sample Loading: Dissolve the crude this compound extract in a minimal volume of distilled water (approximately 1:10, w/v) and load onto the column at a flow rate of 1-2 bed volumes per hour.

Washing Steps: Sequentially elute with 2-3 bed volumes of distilled water to remove sugars and highly polar compounds, followed by 2-3 bed volumes of 10-30% ethanol to remove medium-polarity impurities.

Target Compound Elution: Elute this compound with 3-5 bed volumes of 50-80% ethanol-water solution, collecting fractions of approximately one bed volume each.

Fraction Analysis: Monitor fractions by TLC or HPLC, pooling those containing high-purity this compound.

Concentration and Drying: Concentrate the pooled fractions under reduced pressure at 40°C and lyophilize to obtain the purified this compound extract.

This method typically achieves This compound content exceeding 55% with recovery rates of approximately 67%. The resin can be regenerated by washing with 2-3 bed volumes of 95% ethanol followed by distilled water, allowing for multiple reuse cycles. [3]

Chromatographic Techniques for Final Purification

For highest purity requirements, additional chromatographic techniques are employed following initial macroporous resin purification:

Silica Gel Chromatography: Use a silica gel column (200-300 mesh) with a gradient of dichloromethane-methanol (from 100:1 to 10:1, v/v) as the mobile phase. This compound typically elutes at dichloromethane-methanol ratios between 20:1 and 10:1. Monitor fractions by TLC (silica gel GF254, dichloromethane-methanol 8:1, UV detection at 334 nm). [2]

Sephadex LH-20 Chromatography: Employ Sephadex LH-20 column with methanol or methanol-water (e.g., 80:20) as the eluent. This method is particularly effective for removing final impurities and obtaining high-purity this compound for analytical standards or pharmacological studies. [2] [5]

Preparative HPLC: For the highest purity requirements, use preparative HPLC with a C18 column (e.g., 20 × 250 mm, 5 μm) with methanol-water (50:50, v/v) or acetonitrile-water (with 0.1% formic acid) as the mobile phase at a flow rate of 5-10 mL/min. Detection should be at 334 nm. This method can yield this compound with purity exceeding 98% for standard reference material. [2]

Analytical Methods and Quality Control

HPLC and UPLC Quantification Protocols

High-Performance Liquid Chromatography (HPLC) represents the standard analytical method for this compound quantification and quality control. The optimized protocol is as follows: [3]

- Column: XB-C18 column (4.6 × 250 mm, 5 μm)

- Mobile Phase: Methanol-water-acetic acid (50:49.95:0.05, v/v/v)

- Flow Rate: 1.00 mL/min

- Column Temperature: 25°C

- Detection: UV-VWD at 334 nm

- Injection Volume: 10-20 μL

- Run Time: 20-30 minutes

The calibration curve for this compound exhibits a good linear relationship over the range of 20-500 μg/mL with the regression equation y = 9.144x - 3.006 (where y is the peak area and x is the concentration of this compound in μg/mL). The correlation coefficient (R²) typically exceeds 0.999, demonstrating excellent linearity. [3]

For higher throughput analysis, Ultra-Performance Liquid Chromatography (UPLC) provides superior efficiency:

- Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 μm)

- Mobile Phase: Acetonitrile (A) and 0.1% phosphoric acid solution (B)

- Gradient Program: 0-3 min (0% A), 3-5 min (0-25% A), 5-10 min (25-100% A)

- Flow Rate: 0.3-0.4 mL/min

- Column Temperature: 35°C

- Detection: PDA detection at 334 nm

- Injection Volume: 1-2 μL [6]

Method Validation Parameters

Comprehensive method validation ensures reliability and reproducibility of this compound quantification:

- Linearity: Calibration curves with R² > 0.999 over 20-500 μg/mL range

- Precision: Intra-day and inter-day RSD < 2%

- Accuracy: Recovery rates of 98-102% for spiked samples

- Limit of Detection (LOD): Approximately 0.5 μg/mL

- Limit of Quantification (LOQ): Approximately 2.0 μg/mL

- Robustness: Minimal impact of slight variations in mobile phase composition, flow rate, and column temperature

System suitability tests should be performed before each analytical run, requiring theoretical plate count > 5000, tailing factor < 1.5, and RSD of retention time < 1% for standard injections. [3]

Biological Activities and Therapeutic Potential

This compound demonstrates a diverse range of biological activities supported by scientific evidence:

Antihypertensive Effects: Chronic administration of this compound extracts (75-150 mg/kg) significantly reduces blood pressure in spontaneously hypertensive rats (SHRs) through inhibition of the renin-angiotensin system (RAS) in the kidney. This effect is dose-dependent, with no observed toxicity to liver or kidney functions at therapeutic doses. [3]

Anticancer Activity: this compound exhibits potent anti-proliferative effects against A549 human alveolar basal epithelial cells through suppression of the Akt-dependent signaling pathway. This activity is associated with inhibition of Akt activation and induction of cyclin-dependent kinase inhibitor p27^Kip1^. Heat treatment of Chrysanthemum indicum flowers significantly increases this compound content and enhances this anti-proliferative activity. [7]

Central Nervous System Effects: this compound demonstrates remarkable sleep-enhancing and sedative effects as well as acetylcholinesterase (AChE) inhibitory activity, suggesting potential applications for sleep disorders and neurodegenerative conditions. [2]

Anti-inflammatory and Antioxidant Properties: As a flavonoid glycoside, this compound contributes to the overall anti-inflammatory and antioxidant activities of Chrysanthemum indicum extracts, supporting its traditional use in inflammatory conditions. [1] [2]

Bone Health: this compound has shown promising effects on osteoblast proliferation and differentiation, indicating potential therapeutic applications for osteoporosis and bone formation disorders. [2]

Table 3: Biological Activities and Documented Effects of this compound

| Biological Activity | Experimental Model | Effective Concentration/Dose | Proposed Mechanism |

|---|---|---|---|

| Antihypertensive | Spontaneously hypertensive rats | 75-150 mg/kg (oral) | Inhibition of renal renin-angiotensin system |

| Anticancer | A549 human lung cancer cells | Varies by study | Suppression of Akt pathway, cell cycle arrest |

| Neuroprotective | Various CNS models | Varies by study | Acetylcholinesterase inhibition, sedative effects |

| Anti-inflammatory | Inflammation models | Varies by study | Inhibition of inflammatory mediators |

| Osteogenic | Osteoblast cultures | Varies by study | Promotion of osteoblast proliferation |

Conclusion and Integrated Protocol

Based on the comprehensive analysis of extraction and purification methods, an integrated protocol for isolating this compound from Chrysanthemum indicum is proposed:

Raw Material Preparation: Use dried Chrysanthemum indicum flowers and buds, powdered through a 40-mesh sieve and stored in sealed bags before use.

Optimal Extraction: Employ ultrasound-assisted deep eutectic solvent extraction with choline chloride-ethylene glycol (1:2, 30% water content) at a liquid-solid ratio of 32 mL/g, extraction power of 340 W, for 32 minutes.

Initial Purification: Recover this compound from the DES extract using AB-8 macroporous resin with sequential elution using water, 30% ethanol, and 70% ethanol, collecting the 70% ethanol fraction.

Final Purification: Further purify using silica gel column chromatography with dichloromethane-methanol gradient elution (from 50:1 to 5:1, v/v) or preparative HPLC for highest purity requirements.

Quality Control: Analyze final product using HPLC with the specified parameters, ensuring this compound content exceeds 95% for reference standards.

This integrated approach combines the advantages of green chemistry (DES extraction) with established purification techniques to achieve high yield and purity while minimizing environmental impact. The method is scalable for industrial applications and provides a robust platform for producing this compound for pharmaceutical development and nutritional enhancement. [1] [3] [4]

For future research directions, exploration of semi-synthetic derivatives of this compound may enhance its therapeutic potential, particularly for osteoarthritis and osteoporosis treatment. Additionally, optimization of cultivation conditions for Chrysanthemum indicum to enhance this compound content and development of standardized extracts with consistent biomarker levels represent important areas for further investigation. [2]

Workflow and Pathway Diagrams

Diagram 1: Comprehensive workflow for this compound isolation, analysis, and therapeutic applications from Chrysanthemum indicum L.

References

- 1. Effective extraction and recovery of this compound from ... [sciencedirect.com]

- 2. This compound, a Glycosylated Flavonoid, with Potential Therapeutic ... [pmc.ncbi.nlm.nih.gov]

- 3. Preparative Purification of this compound Extracts from ... [pmc.ncbi.nlm.nih.gov]

- 4. Preparation method of this compound extracts in wild chrysanthemum ... [patents.google.com]

- 5. [Studies on chemical constituents from flowers of Chrysanthemum ...] [pubmed.ncbi.nlm.nih.gov]

- 6. Decoding Flavonoid Metabolism for Nutritional Enhancement [mdpi.com]

- 7. Phytochemical this compound enriched in the flower of ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Linarin Extraction Using High-Speed Counter-Current Chromatography

Introduction to Linarin and Its Pharmacological Significance

This compound (also known as acacetin-7-O-β-d-rutinoside) is a flavonoid glycoside widely distributed in various medicinal plants, particularly in Buddlejae Flos (from Buddleja officinalis Maxim.) and Chrysanthemi Indici Flos (from Chrysanthemum indicum L.). This bioactive compound has attracted significant research interest due to its diverse pharmacological activities, including anti-inflammatory, neuroprotective, antioxidant, and acetylcholinesterase inhibitory properties. The compound's structure consists of a flavonoid backbone with sugar moieties attached, contributing to both its bioactivity and challenges in purification. Despite its promising therapeutic potential, this compound's commercial application has been limited by its poor solubility in both water and organic solvents, which directly impacts its bioavailability and necessitates efficient purification strategies [1] [2].

Traditional purification methods for this compound, including conventional column chromatography and solid-phase extraction, present several limitations such as irreversible adsorption, low recovery rates, and high consumption of expensive solid stationary phases. These challenges become particularly pronounced when processing large quantities of plant material for industrial-scale applications. The emergence of High-Speed Counter-Current Chromatography (HSCCC) as a support-free liquid-liquid separation technique has revolutionized the purification of sensitive natural products like this compound, offering distinct advantages including complete sample recovery, excellent reproducibility, and cost-effectiveness for large-scale operations [2] [3].

Fundamental Principles of High-Speed Counter-Current Chromatography

Mechanism of Separation

HSCCC is a unique form of liquid-liquid partition chromatography that fundamentally differs from conventional chromatography by eliminating the solid support matrix. The technique relies on the partition coefficient (K) of compounds between two immiscible liquid phases—a stationary phase and a mobile phase—under the influence of a centrifugal force field. The partition coefficient is defined as K = Cₛ/Cₘ, where Cₛ is the solute concentration in the stationary phase and Cₘ is the concentration in the mobile phase. For optimal this compound separation, the target partition coefficient should generally fall between 0.5 and 2.0 to ensure adequate resolution while maintaining reasonable separation time [3].

The HSCCC instrument employs a multilayer coiled column fabricated from polytetrafluoroethylene (PTFE) tubing wound around a spool-shaped column holder. When this coiled column is subjected to a planetary motion, it generates an asymmetrical force field that causes the two solvent phases to distribute unevenly along the coil length. This phenomenon, known as the "Archimedean screw effect," drives objects of different densities toward one end of the coil (designated the "head"), while the opposite end is called the "tail." The specific configuration causes the heavier phase to occupy the head region and the lighter phase the tail region, enabling highly efficient mixing and separation [3].

Solvent System Selection Criteria

The selection of an appropriate two-phase solvent system represents the most critical factor for successful HSCCC separation. An ideal solvent system must fulfill several key requirements:

- Form stable immiscible phases with rapid settling time (ideally <25 seconds)

- Provide optimal partition coefficients (0.5-2.0) for target compounds

- Ensure good solubility of the crude sample

- Deliver satisfactory stationary phase retention in the column

- Maintain chemical compatibility with the target compounds [3]

For flavonoid glycosides like this compound, moderately polar solvent systems have proven most effective. The ethyl acetate:n-butanol:water system and the HEMWat (hexane-ethyl acetate-methanol-water) series are particularly suitable, allowing fine adjustment of polarity by modifying volume ratios to optimize this compound separation [4] [5].

HSCCC Protocols for this compound Extraction

Analytical-Scale Separation from Buddlejae Flos

This protocol describes the isolation of this compound from Buddleja officinalis Maxim. flowers using analytical-scale HSCCC, yielding high-purity this compound suitable for bioactivity screening and analytical standard preparation.

3.1.1 Materials and Equipment

- HSCCC instrument: Analytical-scale apparatus with 0.85-1.0 mm I.D. PTFE tubing and 15-20 mL column volume

- Solvent system: Ethyl acetate:n-butanol:water (5:0.8:5, v/v/v)

- Crude extract: 20 mg methanol extract of Buddleja officinalis Maxim. flowers

- Mobile phase: Lower aqueous phase of the solvent system

- Elution mode: Head-to-tail

- Detection: UV monitor at 254 nm [4]

3.1.2 Step-by-Step Procedure

Solvent system preparation: Thoroughly mix ethyl acetate, n-butanol, and water in the ratio 5:0.8:5 (v/v/v) in a separation funnel. Allow the mixture to equilibrate until two clear phases form (approximately 30 minutes). Separate the upper organic phase and lower aqueous phase.

Sample solution preparation: Dissolve 20 mg of Buddleja officinalis crude methanol extract in 1 mL of the solvent system (using a 1:1 mixture of upper and lower phases).

Column equilibration: Fill the HSCCC column with the upper organic phase (stationary phase) using a constant-flow pump. Rotate the column assembly at 1600 rpm while simultaneously pumping the lower aqueous phase (mobile phase) at a flow rate of 1.5 mL/min. Continue until the mobile phase elutes from the outlet and hydrodynamic equilibrium is established (typically 10-15 minutes).

Sample injection: Introduce the sample solution through the injection valve.

Separation process: Continue eluting with the lower aqueous phase at 1.5 mL/min while maintaining the rotational speed at 1600 rpm. Monitor the effluent with a UV detector at 254 nm.

Fraction collection: Collect the eluent corresponding to the this compound peak (typically appearing between 60-90 minutes). Identify this compound-containing fractions based on retention time comparison with standards.

Evaporation and drying: Pool the this compound-rich fractions and evaporate under reduced pressure at 40°C. Lyophilize the residue to obtain purified this compound as a light yellow powder. [4] [2]

3.1.3 Results and Performance

This method typically yields this compound with 98.2% purity as determined by HPLC analysis. The recovery rate generally exceeds 85%, significantly higher than conventional solid-support chromatography methods. The entire separation process is completed within 90 minutes, demonstrating the efficiency of HSCCC for analytical-scale this compound purification [4].

Preparative-Scale Separation with Rectangular Horizontal Tubing

This advanced protocol utilizes innovative rectangular horizontal (RH) tubing technology to enhance separation efficiency and scaling capabilities for industrial-scale this compound production.

3.2.1 Materials and Specialized Equipment

- HSCCC instrument: Midi-DE centrifuge equipped with rectangular horizontal tubing (720 mL column volume)

- Solvent system: n-hexane:ethyl acetate:ethanol:water (1:4:1:5, v/v/v/v)

- Crude sample: 2.07 g of Dracocephalum moldavica L. crude extract

- Mobile phase: Lower aqueous phase

- Operational mode: Reversed-phase elution [6] [5]

3.2.2 Detailed Procedure

Solvent system preparation: Combine n-hexane, ethyl acetate, ethanol, and water in the ratio 1:4:1:5 (v/v/v/v) in a large separation vessel. Mix thoroughly and allow to settle completely. Separate the upper organic phase and lower aqueous phase.

Sample preparation: Dissolve 2.07 g of crude extract in 20 mL of solvent system (1:1 mixture of both phases).

Instrument setup: Install the RH tubing column in the centrifuge system. Equilibrate the column with the upper organic phase (stationary phase) at a flow rate of 10 mL/min.

Equilibration: Initiate planetary rotation at 1200 rpm while pumping the lower aqueous phase (mobile phase) at 10 mL/min. Continue until mobile phase emergence indicates equilibrium.

Sample loading: Inject the sample solution through the preparative injection port.

Separation: Maintain mobile phase flow at 10 mL/min with continuous rotation. Monitor elution with UV detection at 254 nm.

Fraction processing: Collect this compound-rich fractions based on UV profile. Combine and concentrate under reduced pressure.

Crystallization: Optional crystallization step from methanol-water to achieve ultimate purity. [6] [5]

3.2.3 Performance Metrics

The RH tubing configuration demonstrates significantly enhanced separation efficiency compared to conventional circular tubing. This method achieves a throughput of 1.66 g/h with this compound purity of 98.3%, representing a 138-fold increase in productivity compared to analytical-scale systems while increasing column volume by only 46.5 times. This makes it particularly suitable for industrial-scale production of high-purity this compound [6].

Analytical Methods for this compound Quantification and Quality Control

HPLC Analysis of Purified this compound

To verify the purity and identity of HSCCC-purified this compound, HPLC analysis provides a reliable quality control method.

4.1.1 HPLC Conditions

- Column: YMC C18 column (250 mm × 4.6 mm, 5 μm)

- Mobile phase: 0.5% phosphate buffer (pH 3.2):acetonitrile (70:30, v/v)

- Flow rate: 1.0 mL/min

- Detection: 340 nm

- Injection volume: 10 μL

- Column temperature: 25°C [1]

4.1.2 Sample Preparation

Dissolve approximately 1 mg of HSCCC-purified this compound in 1 mL of methanol. Filter through a 0.45 μm membrane prior to injection. The this compound peak typically appears at approximately 7.7 minutes under these conditions, with purity calculated by percentage area normalization [1].

UPLC for Simultaneous Quantification of Multiple Flavonoids

For comprehensive quality assessment of plant extracts containing this compound alongside other flavonoids, Ultra Performance Liquid Chromatography (UPLC) provides rapid, high-resolution analysis.

4.2.1 UPLC Conditions

- Column: ODS Hypersil (2.1 mm × 250 mm, 1.9 μm)

- Mobile phase: Acetonitrile (A) and 0.1% formic acid in water (B)

- Gradient elution: 0-5 min: 15-25% A; 5-10 min: 25-35% A; 10-14 min: 35-50% A

- Flow rate: 0.44 mL/min

- Detection: 254 nm

- Column temperature: 45°C [7]

4.2.2 Method Validation

This UPLC method has been rigorously validated with excellent linearity (R² > 0.999) over the concentration range of 1-100 μg/mL for this compound. The precision shows relative standard deviation below 3.0%, with recovery rates between 95.49-106.23%, making it suitable for accurate quantification of this compound in complex plant matrices [7].

Table 1: HPLC and UPLC Methods for this compound Analysis

| Parameter | HPLC Method | UPLC Method |

|---|---|---|

| Column | YMC C18 (250 × 4.6 mm, 5 μm) | ODS Hypersil (2.1 × 250 mm, 1.9 μm) |

| Mobile Phase | Phosphate buffer:ACN (70:30) | ACN - 0.1% FA gradient |

| Flow Rate | 1.0 mL/min | 0.44 mL/min |

| Detection | 340 nm | 254 nm |

| Retention Time | ~7.7 min | ~7.7 min |

| Linearity | R² > 0.999 | R² > 0.999 |

| LOD | - | 0.13 μg/mL |

| LOQ | - | 0.41 μg/mL |

Scale-Up Strategies and Throughput Enhancement

Linear Scale-Up Principles

Successful transition from analytical to preparative HSCCC requires systematic scale-up approaches. Linear scale-up is the ideal amplification strategy, maintaining similar stationary phase retention, separation time, and resolution across scales by keeping the "g" field, tubing length, and linear flow rate constant while increasing tubing cross-sectional area. The key parameters for scale-up are summarized in Table 2 [6] [5].

Table 2: HSCCC Scale-Up Parameters from Analytical to Preparative Scale

| Parameter | Analytical Scale | Preparative Scale | Scale Factor |

|---|---|---|---|

| Column Volume | 15.5 mL | 720 mL | 46.5× |

| Tubing Configuration | Standard Circular | Rectangular Horizontal | - |

| Sample Loading | 12 mg/h | 1.66 g/h | 138× |

| Flow Rate | 1.5 mL/min | 10 mL/min | 6.7× |

| Rotation Speed | 1600 rpm | 1200 rpm | - |

| Purity | 98.2% | 98.3% | - |

Advanced Operational Modes

Several sophisticated elution techniques can enhance this compound separation efficiency:

Elution-extrusion method: Combines conventional elution with stationary phase extrusion, reducing solvent consumption and analysis time while ensuring complete recovery of all compounds [2]

pH zone-refining: Particularly effective for ionizable compounds, this method uses retainer acids in the stationary phase and eluter acids in the mobile phase to focus bands and increase sample loading capacity [2]

Dual-mode elution: Involves switching mobile phase roles during separation, first using the aqueous phase as mobile phase, then switching to the organic phase to elute strongly retained compounds [2]

Pharmacological Applications of Purified this compound

Anti-Inflammatory Activity Evaluation

The anti-inflammatory potential of HSCCC-purified this compound can be evaluated using lipopolysaccharide (LPS)-induced human umbilical vein endothelial cells (HUVECs). In this assay, cells are pretreated with various concentrations of this compound (10-100 μM) for 2 hours before LPS stimulation. This compound demonstrates significant dose-dependent inhibition of inflammatory mediators including nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β), confirming its potent anti-inflammatory properties [4].

Acetylcholinesterase Inhibitory Activity

This compound exhibits notable acetylcholinesterase (AChE) inhibitory activity at nanogram levels, with a detection limit of 10 ng in bioautographic TLC assays—comparable to the known AChE inhibitor galanthamine. This neuroprotective property suggests potential applications in managing Alzheimer's disease and other cognitive disorders [2].

Bioavailability Enhancement Strategies

Despite its promising bioactivities, this compound suffers from low oral bioavailability due to poor solubility. Advanced formulation strategies have been developed to address this limitation:

This compound Solid Dispersion (LSD): Prepared using PVPK30 carrier (drug:carrier ratio 1:3) via solvent evaporation method, showing 3.29-fold increased solubility and 3.36-fold higher bioavailability compared to pure this compound [1]

This compound Liposome (LL): Developed using thin film hydration method with soy lecithin and cholesterol, demonstrating improved permeability but lower bioavailability enhancement (0.99-fold) compared to solid dispersions [1]

Troubleshooting and Technical Considerations

Common Issues and Solutions

- Poor stationary phase retention: Reduce flow rate by 20-30% or modify solvent system to decrease settling time

- Inadequate resolution: Optimize solvent system ratio or consider alternative solvent systems such as ethyl acetate:ethanol:water (5:1:5, v/v/v)

- Sample precipitation: Dilute sample solution or include small amounts of DMSO (≤5%) to enhance solubility

- Low recovery: Check for sample adsorption in tubing; ensure proper column cleaning between runs

Solvent System Alternatives

While ethyl acetate:n-butanol:water (5:0.8:5, v/v/v) is optimal for this compound, several alternative systems may be tested for challenging separations:

- Ethyl acetate:ethanol:water (5:1:5, v/v/v)

- Chloroform:methanol:water (4:3:2, v/v/v) - note potential toxicity concerns

- n-Hexane:ethyl acetate:methanol:water (1:4:1:5, v/v/v/v)

The following workflow diagram illustrates the complete HSCCC process for this compound extraction and purification:

Conclusion

HSCCC represents a powerful and efficient technique for the extraction and purification of this compound from medicinal plants, offering significant advantages over conventional chromatography methods. The protocols outlined in this application note provide comprehensive guidance for both analytical-scale and preparative-scale separation, enabling researchers to obtain high-purity this compound for pharmacological evaluation and product development. The continued refinement of HSCCC technology, including the development of rectangular horizontal tubing and advanced elution modes, promises further enhancements in separation efficiency and scalability for industrial applications.

References

- 1. Preparation and pharmacokinetics in vivo of this compound solid ... [pmc.ncbi.nlm.nih.gov]

- 2. Modern Countercurrent Chromatography [chromatographyonline.com]

- 3. Journal of Pharmacy and Bioallied Sciences [journals.lww.com]

- 4. Separation of acteoside and this compound from Buddlejae Flos by... [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid purification and scale-up of tilianin using counter ... [sciencedirect.com]

- 6. Rapid purification and scale-up of tilianin using counter- ... [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous Ultra Performance Liquid Chromatography ... [pmc.ncbi.nlm.nih.gov]

Linarin purification protocol HPLC

Introduction to Linarin

This compound (acacetin-7-O-rutinoside) is a glycosylated flavonoid recognized for its promising neuroprotective, sedative, anti-inflammatory, and antioxidant properties [1]. It is prevalent in plant families such as Asteraceae (e.g., Cirsium and Chrysanthemum), Lamiaceae (e.g., Mentha), and Scrophulariaceae (e.g., Buddleja) [1]. The purification of high-purity this compound is fundamental for reliable pharmacological and pharmacokinetic studies. This document details scalable and efficient HPLC-based purification protocols from various plant sources.

Summary of Purification Strategies and Outcomes

The table below summarizes three effective purification processes for obtaining high-purity this compound, with key performance metrics for comparison.

| Plant Source | Purification Method | Key Process Parameters | Purity Achieved | Recovery/Yield | Reference |

|---|

| Mentha haplocalyx | Aqueous Two-Phase Flotation + Prep-HPLC | ATP Flotation: PEG1000 (1:1, w/w), pH 5, (NH₄)₂SO₄ 350 g/L, 20 mL/min N₂, 20 min. Prep-HPLC: Not detailed. | 95.8% | Flotation Efficiency: 82.24% | [2] | | Cirsium japonicum | Macroporous Resin + Prep-HPLC | Resin: D-101. Prep-HPLC: Method not detailed. | 96.65% | Not Specified | [3] | | Chrysanthemum indicum | Solid-Liquid Extraction | Solvents: Sequential washing with petroleum ether, ethyl acetate, and ethanol. Scale: 15 kg flowers. | 55.68% | 66.65% | [4] |

Detailed Experimental Protocols

Protocol 1: ATP Flotation Coupled with Prep-HPLC from Mentha haplocalyx

This method is ideal for processing non-volatile residues after steam distillation, enhancing resource utilization [2].

1. Sample Preparation

- Obtain the residue of Mentha haplocalyx after steam extraction of volatile oil.

- Prepare the aqueous two-phase flotation (ATPF) system.

2. Aqueous Two-Phase Flotation (ATPF)

- Flotation Solvent: PEG 1000 aqueous solution (1:1, w/w).

- Aqueous Phase Conditions: Adjust to pH 5 with a high concentration of (NH₄)₂SO₄ (350 g/L).

- Gas Flow: Use N₂ at a flow rate of 20 mL/min.

- Flotation Time: Conduct the process for 20 minutes.

- Under these conditions, the flotation efficiency for this compound is 82.24%, effectively transferring it from the aqueous phase into the PEG-rich phase [2].

3. Preparative HPLC Purification

- Inject the enriched sample from the ATPF step onto the prep-HPLC system.

- While the specific chromatographic conditions (column, mobile phase) are not detailed in the source, this step successfully yields this compound with a purity of 95.8% [2].

Protocol 2: Macroporous Resin Enrichment Followed by Prep-HPLC from Cirsium japonicum

This two-step process is effective for handling large volumes of crude extract [3].

1. Macroporous Resin Enrichment

- Resin Selection: Use D-101 macroporous resin, which shows high desorption capacity for flavone glycosides like this compound.

- Adsorption: Load the crude aqueous extract of Cirsium japonicum onto the resin column.

- Washing: Wash with water to remove polar impurities.

- Desorption: Elute the target flavonoids using a suitable ethanol-water gradient.

- Adsorption Kinetics: The adsorption process follows a pseudo-second-order kinetic model, reaching equilibrium in approximately 150 minutes at 25°C [3].

2. Final Purification via Prep-HPLC

- The flavonoid-rich fraction from the D-101 resin is further purified using prep-HPLC.

- The specific prep-HPLC conditions are not provided, but this step results in this compound with a purity of 96.65% [3].

Protocol 3: Solid-Liquid Extraction from Chrysanthemum indicum for Industrial Scaling

This method is a cost-effective and scalable approach for producing this compound-enriched extract [4].

1. Crude Extract Preparation

- Extract 2.5 kg of dried Chrysanthemum indicum flowers with 25 L of 75% ethanol-aqueous solution at 100°C for 1 hour. Repeat this process three times.

- Combine the extracted liquids, concentrate under vacuum, and centrifuge to collect the precipitate. This precipitate (Raw Material, RM) contains over 95% of the total this compound.

2. Solid-Liquid Extraction (Sequential Washing)

- Wash the RM sequentially with different solvents to remove impurities. The optimal sequence is:

- Petroleum Ether

- Ethyl Acetate

- Anhydrous Ethanol

- Each wash uses 50 mL of solvent per 40 g of RM, with stirring and centrifugation. The process is repeated twice with each solvent.

- The final precipitate, after drying, is the purified this compound extract.

3. Process Stability and Scale-Up

- The method is stable at temperatures between 4°C and 30°C.

- The process has been successfully scaled up using 15 kg of raw material, demonstrating its suitability for industrial application [4].

Analytical Method for Quality Control

A validated UPLC method is recommended for monitoring this compound content during purification and in the final product.

- Column: ODS Hypersil (2.1 mm × 250 mm, 1.9 μm).

- Mobile Phase: Gradient of acetonitrile (B) and 0.1% formic acid in water (A).

- Flow Rate: 0.44 mL/min.

- Detection: UV at 254 nm.

- Column Temperature: 45°C.

- Linearity: The method shows excellent linearity (R² > 0.999) for this compound [5].

Purification Workflow Diagrams

The following diagrams illustrate the logical workflows for the two primary purification strategies.

Diagram 1: Workflow combining initial enrichment via ATP Flotation followed by high-resolution Prep-HPLC purification.

Diagram 2: Workflow utilizing macroporous resin for bulk enrichment prior to final Prep-HPLC purification.

Critical Considerations for Method Selection

- Scale and Purpose: For initial, small-scale bioactivity testing, the solid-liquid extraction protocol [4] offers a good balance of simplicity and cost-effectiveness. For producing high-purity material for advanced studies (e.g., in vivo pharmacokinetics), the ATPF-Prep-HPLC [2] or Macroporous Resin-Prep-HPLC [3] methods are superior.

- Solubility and Formulation: this compound has inherent low solubility, which can limit its bioavailability. Research indicates that formulating this compound as a solid dispersion can increase its solubility by over 3-fold and significantly enhance its bioavailability in rats, which is a crucial consideration for drug development [6].

- Analytical Validation: Employ a validated UPLC/HPLC method for quality control. Cross-reference compounds using standards and MS/MS when possible, as demonstrated in pharmacokinetic studies [7].

References

- 1. This compound, a Glycosylated Flavonoid, with Potential Therapeutic ... [pmc.ncbi.nlm.nih.gov]

- 2. of Purification and hesperidin from Mentha haplocalyx by... This compound [pubmed.ncbi.nlm.nih.gov]

- 3. Process and In Vitro and In Vivo Bioactivity Evaluation of... Purification [mdpi.com]

- 4. Preparative Purification of this compound Extracts from ... [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous Ultra Performance Liquid Chromatography ... [pmc.ncbi.nlm.nih.gov]

- 6. Preparation and pharmacokinetics in vivo of this compound solid ... [sciencedirect.com]

- 7. The development and validation of a sensitive HPLC -MS/MS method... [pubs.rsc.org]

Application Notes: Linarin for Postmenopausal Osteoporosis

Linarin, a naturally occurring flavonoid found in plants like Cirsium setidens and Flos Chrysanthemi Indici, has demonstrated potent anti-osteoporotic effects in preclinical models [1] [2] [3]. The ovariectomized (OVX) mouse model, which mimics the estrogen deficiency of postmenopausal women, is the standard for evaluating these effects.

The therapeutic action of this compound is dual-acting: it simultaneously inhibits bone resorption by osteoclasts and promotes bone formation by osteoblasts [1]. This is achieved through the modulation of key signaling pathways, as illustrated below.

Diagram 1: Dual-Action Mechanism of this compound in OVX Mice.

Detailed Experimental Protocols

In Vivo OVX Mouse Model Protocol

This protocol is adapted from studies investigating Cirsium setidens water extracts (CSEs) and purified this compound [1] [4].

- Animals and Groups: Use female C57BL/6 mice (e.g., 7-8 weeks old). Divide them into:

- Sham group: Sham-operated mice receiving vehicle.

- OVX group: OVX mice receiving vehicle.

- OVX + this compound group: OVX mice receiving this compound.

- OVX + CSEs group (optional): OVX mice receiving the extract.

- Ovariectomy Surgery: Anesthetize mice. Make dorsal bilateral incisions, locate and excise the ovaries. For the sham group, expose the ovaries but do not remove them.

- Dosing Regimen:

- Sample Collection: At endpoint, collect blood (for serum), uterus, and leg bones (femur/tibia) for analysis.

Key Outcome Assessments

After the treatment period, the following analyses are performed to evaluate bone quality and turnover.

Table 1: Key Bone Morphology and Density Measurements via Micro-CT

| Measurement | Technique | Key Findings in OVX vs. Sham Mice | Effect of this compound/CSEs Treatment |

|---|---|---|---|

| Bone Mineral Density (BMD) | Micro-CT | Significantly reduced [1] | Substantially elevated BMD [1] |

| Bone Volume/Tissue Volume (BV/TV) | Micro-CT | Reduced [5] | Improved [3] |

| Trabecular Number (Tb.N) | Micro-CT | Reduced [5] | Improved [3] |

| Trabecular Separation (Tb.Sp) | Micro-CT | Increased [5] | Attenuated separation [3] |

Table 2: Key Serum and Tissue Biomarkers of Bone Turnover

| Biomarker | Type | Assay/Method | Change with this compound/CSEs Treatment |

|---|---|---|---|

| 17β-estradiol | Serum hormone | ELISA | Significantly blocked the decline [1] |

| RANKL/OPG Ratio | Serum cytokine ratio | ELISA | Reversed the adverse ratio [1] |

| TRAP | Serum / Histology | ELISA / TRAP staining | Attenuated activity [1] |

| Osteocalcin (OCN) | Serum / Bone tissue | ELISA / Western Blot | Enhanced levels [1] |

| ALP (Alkaline Phosphatase) | Serum / Bone tissue | Activity assay kit / ELISA | Enhanced level in bone [1] |

| Cathepsin K, MMP-9 | Bone tissue protein | Western Blot | Curtailed bone levels [1] |

| Collagen Fibers | Bone tissue | Picrosirius red staining | Elevated formation [1] |

In Vitro Osteogenic Differentiation Protocol

This protocol is used to elucidate the mechanism by which this compound promotes bone formation [2] [3].

- Cell Line: Mouse osteoblastic MC3T3-E1 cells.

- Osteogenic Differentiation:

- Culture cells in α-MEM with 10% FBS until confluent.

- Switch to osteogenic induction medium (contains 10 mM β-glycerophosphate and 50 µg/ml ascorbic acid).

- Treat with this compound at varying doses (e.g., 10⁻⁹ M to 10⁻⁵ M) for the duration of the experiment.

- Functional Assays:

- ALP Activity: Measure using a pNPP-based assay kit after lysing cells. Normalize activity to total protein content [3].

- Mineralization (Alizarin Red S Staining): After ~21 days, stain fixed cells with 40 mM Alizarin Red S. Quantify by eluting the stain with cetylpyridinium chloride and measuring absorbance [3].

The molecular pathway investigated in this setup is detailed below.

Diagram 2: this compound activates the Osteogenic BMP-2/RUNX2 Pathway via PKA.

Conclusion and Limitations

This compound is a strong natural candidate for preventing postmenopausal osteoporosis. Its ability to correct the imbalance in bone remodeling by targeting both osteoclasts and osteoblasts makes it particularly attractive.

A notable limitation from the research is that while this compound and CSEs were highly effective, acacetin (the aglycone of this compound) showed minimal to no effect on key parameters like the OPG/RANKL ratio and BMD, suggesting the glycosylated structure of this compound is crucial for its activity [1]. Future work should focus on further pharmacokinetic studies and validation in higher organisms.

References

- 1. Cirsium Setidens Water Extracts Containing this compound Block Estrogen... [pmc.ncbi.nlm.nih.gov]

- 2. This compound promotes osteogenic differentiation by activating ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound promotes osteogenic differentiation by activating the ... [pmc.ncbi.nlm.nih.gov]

- 4. Cirsium Setidens Water Extracts Containing this compound Block ... [mdpi.com]

- 5. Investigating the protective effect of loganin in ovariectomy ... [pmc.ncbi.nlm.nih.gov]

Linarin in Chondrocyte Culture: Application Notes and Experimental Protocols

References

- 1. This compound, a Glycosylated Flavonoid, with Potential ... [mdpi.com]

- 2. Inhibiting TLR4 signaling by this compound for preventing ... [pmc.ncbi.nlm.nih.gov]

- 3. A Review of Recent Innovations in Cartilage Regeneration ... [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of Human Chondrocytes for Profiling Using ... [bio-protocol.org]

- 5. Efficient Generation of Chondrocytes From Bone Marrow ... [pmc.ncbi.nlm.nih.gov]

- 6. Bioactive Factors for Cartilage Repair and Regeneration [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Linarin as a TLR4 Signaling Inhibitor for Therapeutic Development

Introduction to Linarin and Its Therapeutic Potential

This compound (also known as acacetin-7-O-β-D-rutinoside) is a naturally occurring flavonoid glycoside widely distributed in various plants, particularly in Chrysanthemum indicum L., Compositae, and Dendrocalamus species. This natural compound has gained significant attention in pharmacological research due to its potent anti-inflammatory properties and specific mechanism of action involving inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 represents a crucial therapeutic target as it plays a central role in initiating innate immune responses and is implicated in the pathogenesis of numerous inflammatory conditions, including osteoarthritis, acute lung injury, hyperuricemic nephropathy, spinal cord injury, and liver diseases. The growing body of evidence demonstrating this compound's efficacy across diverse disease models positions it as a promising candidate for development into therapeutic agents aimed at modulating inflammation-driven pathologies [1] [2] [3].

The structural characteristics of this compound contribute to its biological activity, particularly its ability to interact with key components of the TLR4 signaling complex. Modern pharmacological studies have consistently demonstrated that this compound exerts significant anti-inflammatory effects by suppressing the expression of various inflammatory mediators, including interleukin family cytokines (IL-1β, IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it modulates the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These multifaceted actions, combined with its natural origin and relatively favorable safety profile, make this compound an attractive subject for further research and development in the pharmaceutical and nutraceutical industries [1] [4].

Molecular Mechanism of Action

Primary Target: TLR4/MD-2 Complex Inhibition